Superior A3AR Binding Affinity
In a standardized radioligand binding assay using human A3 adenosine receptors, MRS 5980 exhibited a Ki value of 0.70 nM. This represents a 2-fold improvement in binding affinity relative to the widely used prototypical A3AR agonist Cl-IB-MECA (Ki = 1.4 nM) and a 5-fold improvement relative to the previously characterized selective agonist MRS5698 (Ki = 3.5 nM) [1].
| Evidence Dimension | Binding affinity (Ki) at human A3 adenosine receptor |
|---|---|
| Target Compound Data | Ki = 0.70 nM |
| Comparator Or Baseline | Cl-IB-MECA (Ki = 1.4 nM); MRS5698 (Ki = 3.5 nM) |
| Quantified Difference | 2-fold higher affinity than Cl-IB-MECA; 5-fold higher affinity than MRS5698 |
| Conditions | Radioligand binding assay using human A3 adenosine receptor expressed in recombinant systems; data reported in IUPHAR review table |
Why This Matters
Higher binding affinity translates directly to lower compound usage and reduced off-target potential at equivalent effective concentrations, a critical factor for cost-sensitive procurement and assay sensitivity.
- [1] Jacobson KA, et al. Table 1: Receptor family and synthetic agonists/antagonists. In: IJzerman AP, Jacobson KA, Müller CE, et al., editors. International Union of Basic and Clinical Pharmacology. CXII. Adenosine Receptors. Pharmacol Rev. 2022;74(2):340-372. (PMC8620127). View Source
